

Indium Triiodide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Indium triiodide*

Cat. No.: *B076962*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium triiodide (InI_3) is an inorganic compound of significant interest in various fields of research and development, including materials science, electronics, and organic synthesis.^[1] Its utility as a precursor in the synthesis of indium-based semiconductors and thin-film materials for electronic devices is a key area of its application.^{[1][2]} This technical guide provides an in-depth overview of the chemical formula, structure, properties, synthesis, and characterization of **indium triiodide**, with a focus on providing detailed experimental protocols for its preparation and analysis.

Chemical Formula and Physical Properties

Indium triiodide is represented by the chemical formula InI_3 .^[3] It is a yellow crystalline solid at room temperature and is known to be hygroscopic.^{[3][4]} Key physical and chemical properties of **indium triiodide** are summarized in the table below.

Property	Value	References
Chemical Formula	InI ₃	[3]
Molecular Weight	495.53 g/mol	[3]
Appearance	Yellow crystalline solid	[3]
Melting Point	210 °C	[3]
Density	4.72 g/cm ³	[5]
Solubility	Soluble in water	[3]

Molecular and Crystal Structure

In the solid state, **indium triiodide** exists as a dimer with the molecular formula In₂I₆.^{[5][6]} The structure consists of two indium atoms bridged by two iodine atoms, with each indium atom also bonded to two terminal iodine atoms. This dimeric structure is a key feature of its chemistry.^[6]

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// Define edges In1 -> I1_bridge; In1 -> I2_bridge; In1 -> I3_terminal; In1 -> I4_terminal; In2 ->
I1_bridge; In2 -> I2_bridge; In2 -> I5_terminal; In2 -> I6_terminal; } /**
```

- Caption: Dimeric structure of **Indium Triiodide** (In₂I₆). */

Indium triiodide is known to exist in at least two crystalline polymorphs: a monoclinic form at ambient pressure and a rhombohedral form at high pressure.^{[4][6]}

Monoclinic Polymorph (Ambient Pressure)

The crystal structure of the monoclinic phase of InI_3 was determined by single-crystal X-ray diffraction.[6] The crystallographic data are summarized in the table below.

Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Z	Reference
Monoclinic	$P2_1/c$	9.837	6.102	12.195	107.69	2	[5]

Rhombohedral Polymorph (High Pressure)

A high-pressure polymorph of InI_3 with a rhombohedral crystal structure has been synthesized. [4] Its crystallographic data are as follows:

Crystal System	Space Group	a (Å)	c (Å)	Z	Reference
Rhombohedral	R-3	7.217	20.476	6	[4]

Experimental Protocols

Synthesis of Monoclinic Indium Triiodide

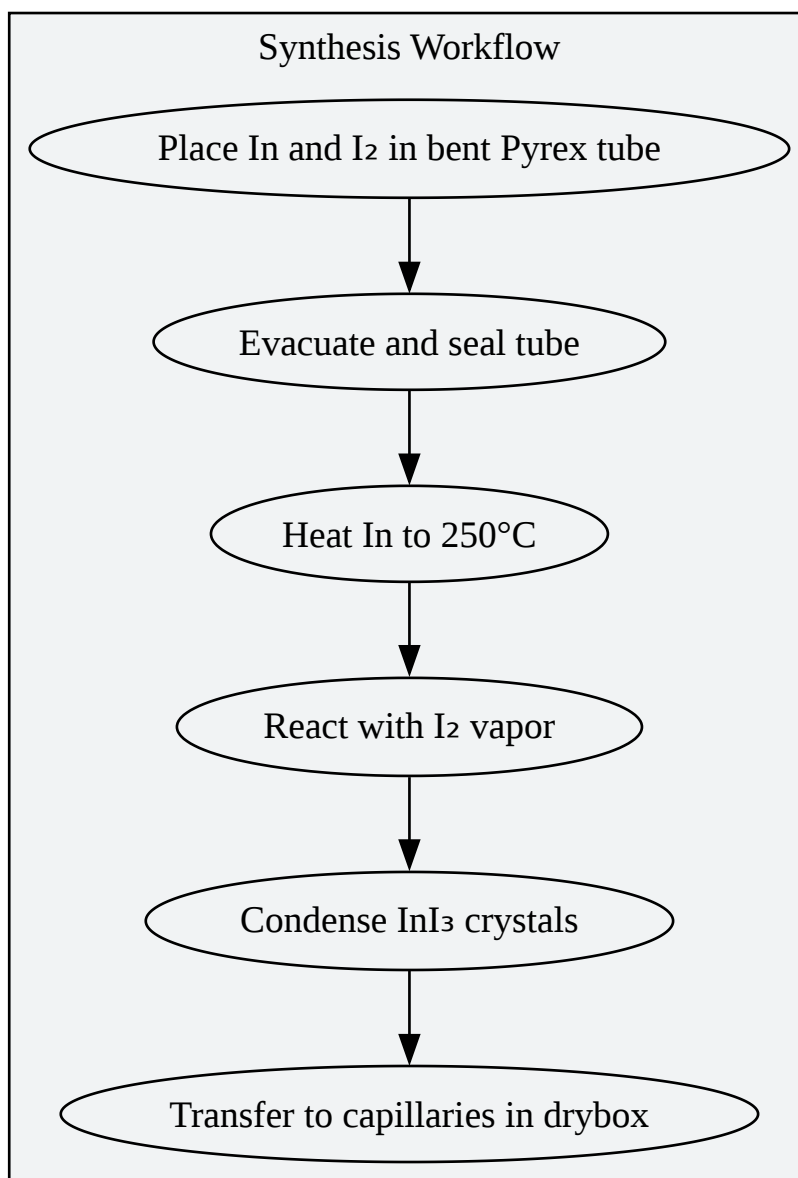
A detailed experimental protocol for the synthesis of the monoclinic phase of **indium triiodide** is provided below, based on the method described by Forrester, Zalkin, and Templeton (1964). [6]

Materials:

- Indium metal (high purity)
- Iodine (reagent grade)
- Pyrex tube
- Heating mantle

Procedure:

- Place indium metal in one end of a bent Pyrex tube and iodine in the other end.
- Evacuate the tube and seal it.
- Heat the end of the tube containing the indium metal to 250 °C using a heating mantle.
- Allow the iodine to remain at room temperature. The iodine will vaporize and react with the heated indium.
- The **indium triiodide** product will condense in a cooler zone of the tube as a ring of yellow crystals.
- In a drybox, transfer small quantities of the crystalline product to silica glass capillary tubes (e.g., 0.6 mm in diameter with 0.015 mm wall thickness) and seal them for analysis.



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- Caption: Workflow for the synthesis of monoclinic InI_3 . */

Synthesis of Rhombohedral Indium Triiodide (High-Pressure)

The synthesis of the high-pressure rhombohedral phase of **indium triiodide** is a more specialized procedure.^[4]

Materials:

- Monoclinic InI_3 powder (starting material)
- Boron nitride crucible
- High-pressure synthesis apparatus (e.g., multi-anvil press)

Procedure:

- Grind the monoclinic InI_3 starting material into a fine powder.
- Load the powder into a boron nitride crucible.
- Place the crucible into the high-pressure apparatus.
- Pressurize the sample to the desired pressure (e.g., several GPa).
- Heat the sample to the target temperature (e.g., several hundred degrees Celsius).
- Maintain the pressure and temperature for a specific duration to allow for the phase transformation.
- Cool the system to room temperature before decompressing.
- The resulting product will be reddish in color. Small single crystals can be selected for single-crystal X-ray diffraction, and the bulk powder can be used for powder X-ray diffraction.

Crystal Structure Determination by X-ray Diffraction

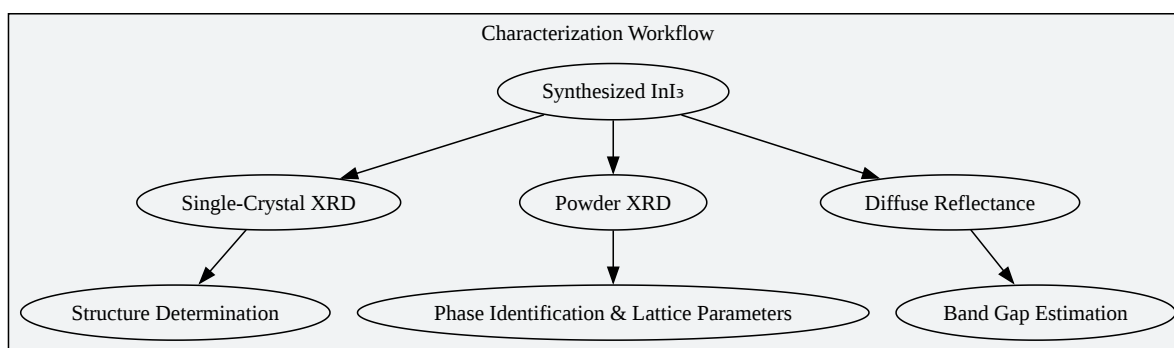
Single-Crystal X-ray Diffraction (for Rhombohedral Phase):^[4]

- Select a suitable single crystal (e.g., dimensions of $0.216 \times 0.105 \times 0.084 \text{ mm}^3$).
- Mount the crystal on a nylon loop with paratone oil.
- Use a single-crystal X-ray diffractometer (e.g., XtalLAB Synergy, Dualflex, Hypix) equipped with a low-temperature device, operating at 300 K.
- Collect diffraction data using ω scans with $\text{Mo K}\alpha$ radiation ($\lambda = 0.71073 \text{ \AA}$) from a micro-focus sealed X-ray tube (50 kV, 1 mA).

- Determine the data collection strategy using software such as CrysAlisPro.
- Retrieve and refine cell parameters from the collected reflections.
- Perform data reduction, including corrections for Lorentz polarization and absorption (e.g., numerical absorption correction based on Gaussian integration).
- Solve and refine the crystal structure using appropriate crystallographic software.

Powder X-ray Diffraction (for Rhombohedral Phase):^[4]

- Due to the air and moisture sensitivity of InI_3 , perform powder X-ray diffraction measurements inside a nitrogen-filled glove box.
- Use a diffractometer such as a Rigaku Miniflex II with $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).
- Collect the diffraction pattern over a suitable 2θ range.
- Perform Rietveld refinement on the powder diffraction data to determine the crystal structure and lattice parameters.



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- Caption: General workflow for the characterization of InI_3 . */

Diffuse Reflectance Spectroscopy

The band gap of **indium triiodide** polymorphs can be estimated from diffuse reflectance measurements.[\[4\]](#)

Procedure:

- Acquire the diffuse reflectance spectrum of the powdered InI_3 sample using a spectrophotometer equipped with an integrating sphere.
- Convert the reflectance data to absorbance using the Kubelka-Munk function.
- Plot the transformed data (e.g., $(F(R)h\nu)^{1/2}$ for an indirect band gap) versus photon energy ($h\nu$).
- Extrapolate the linear portion of the plot to the energy axis to determine the band gap energy.

The estimated band gaps for the monoclinic (AP- InI_3) and rhombohedral (HP- InI_3) phases are 2.71 eV and 2.01 eV, respectively, for indirect transitions.[\[4\]](#)

Applications in Research and Development

Indium triiodide serves as a versatile compound in various research applications:

- **Optoelectronic Devices:** It is a crucial precursor in the fabrication of thin-film transistors and light-emitting diodes (LEDs).[\[1\]](#)
- **Photovoltaic Cells:** InI_3 plays a role in the development of solar cells by enhancing light absorption and conversion efficiency.[\[1\]](#)
- **Chemical Synthesis:** It acts as a catalyst in a variety of organic reactions.[\[1\]](#)
- **Semiconductor Manufacturing:** The compound is used in the production of indium-based semiconductors for high-speed electronic components.[\[1\]](#)

- Material Science: It is employed in the study and development of new materials and nanostructures.[1]

Conclusion

This technical guide has provided a comprehensive overview of **indium triiodide**, covering its fundamental chemical and structural properties, detailed experimental protocols for its synthesis and characterization, and its key applications. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are working with or interested in this important inorganic compound.

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